molecular formula C8H9F3N2 B2704026 [4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine CAS No. 2418650-26-5

[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine

Cat. No.: B2704026
CAS No.: 2418650-26-5
M. Wt: 190.169
InChI Key: MDJBYVBBKIQMFP-UHFFFAOYSA-N
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Description

[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine is a pyridine-based methanamine derivative featuring a methyl group at position 4 and a trifluoromethyl (CF₃) group at position 6 of the pyridine ring. The CF₃ group is a strong electron-withdrawing moiety, influencing electronic distribution and enhancing metabolic stability.

Properties

IUPAC Name

[4-methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-5-2-7(8(9,10)11)13-4-6(5)3-12/h2,4H,3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJBYVBBKIQMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield and minimize by-products. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups present in the intermediates to amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the trifluoromethyl and methyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions include various substituted pyridines, amines, and trifluoromethylated compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that [4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine derivatives exhibit notable antimicrobial properties. For instance, compounds derived from trifluoromethyl pyridine have been studied for their effectiveness against Mycobacterium tuberculosis, demonstrating moderate to potent antitubercular activity. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine core can enhance efficacy and solubility, making these compounds promising candidates for further development in treating bacterial infections .

Pharmaceutical Development
The unique structural features of this compound allow it to interact with various biological targets. Its trifluoromethyl group increases lipophilicity, potentially improving drug-like properties such as absorption and distribution . Several derivatives are currently undergoing clinical trials, indicating a strong interest in their therapeutic potential.

Agrochemicals

Pesticide Development
The trifluoromethyl group in this compound enhances the biological activity of agrochemical products. Trifluoromethyl pyridine derivatives have been incorporated into various pesticides that protect crops from pests and diseases. The first derivative introduced to the market was Fluazifop-butyl, which paved the way for over 20 new agrochemicals containing this moiety .

Synthesis and Structure-Activity Relationships

Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including cross-coupling reactions and nucleophilic substitutions. The presence of the trifluoromethyl group is crucial as it modifies the electronic properties of the molecule, thereby influencing its reactivity and interaction with biological systems .

Case Studies
Recent studies have highlighted specific case studies where modifications to the core structure resulted in improved pharmacokinetic properties. For example, altering substituents on the pyridine ring has shown to enhance solubility and bioavailability, which are critical factors for drug efficacy .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesApplications
This compoundMethyl and trifluoromethyl groups on pyridineAntimicrobial, agrochemical
Trifluoromethyl pyrimidinesSimilar trifluoromethyl substitutionAntitubercular agents
Other pyridine derivativesVaried substitutions affecting activityDiverse pharmaceutical applications

Mechanism of Action

The mechanism of action of [4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can inhibit or modulate the activity of enzymes, leading to the desired biological effect .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the pyridin-3-yl methanamine core but differ in substituents or fused ring systems:

Compound Name Molecular Formula Molecular Weight Key Substituents/Ring Modifications Notable Properties/Applications
[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine (Target) C₈H₉F₃N₂ 206.17 4-CH₃, 6-CF₃ Balanced lipophilicity & metabolic stability (inferred)
(3-Chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine () C₁₃H₁₀ClF₃N₂ 286.69 3-Cl-C₆H₄ substitution Increased steric bulk; potential SAR studies
1-[2-(4-Fluorophenyl)-6-CF₃-imidazo[1,2-a]pyridin-3-yl]methanamine () C₁₅H₁₁F₄N₃ 309.26 Imidazo[1,2-a]pyridine core, 4-F-C₆H₄ Enhanced rigidity; possible kinase/receptor targeting
[8-Chloro-6-CF₃-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine () C₉H₆ClF₃N₄ 274.62 Triazolo[4,3-a]pyridine core, 8-Cl Improved binding affinity; allosteric modulator candidate
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine () C₉H₁₄N₂O₂ 182.22 6-OCH₂CH₂OCH₃ Higher solubility; potential CNS applications

Structure-Activity Relationships (SAR)

  • Trifluoromethyl (CF₃) Position: The 6-CF₃ group in the target compound and analogs (e.g., –5) enhances electron-withdrawing effects, stabilizing the pyridine ring and influencing receptor binding. Substitution at position 6 is critical for maintaining activity in adenosine receptor modulators (as seen in SCH-202676 analogs in ) .
  • Substituent Bulk and Polarity : The 3-chlorophenyl group in introduces steric hindrance, which may reduce binding efficiency compared to the target compound’s methyl group. Conversely, the 2-methoxyethoxy group in improves aqueous solubility, favoring pharmacokinetics .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s logP is likely intermediate between the highly lipophilic triazolo derivative () and the polar methoxyethoxy analog ().
  • Solubility : The methoxyethoxy substituent () confers higher solubility (predicted), whereas CF₃ and chloro groups (–5) reduce it.
  • Metabolic Stability : CF₃ groups generally resist oxidative metabolism, suggesting prolonged half-life for the target compound and its CF₃-containing analogs .

Research Implications

  • Medicinal Chemistry : The target compound’s balance of lipophilicity and stability makes it a promising scaffold for CNS or oncology targets. Its analogs with fused rings (–5) are candidates for high-affinity allosteric modulators.
  • SAR Optimization : Substitutions at positions 4 and 6 (methyl and CF₃) provide a template for tuning receptor selectivity and metabolic profiles.

Biological Activity

[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. Its unique structural features, particularly the trifluoromethyl group, enhance its interaction with biological targets, making it a candidate for drug development and agricultural applications.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a methyl group at position 4 and a trifluoromethyl group at position 6. This specific substitution pattern contributes to its chemical stability and biological activity.

The mechanism of action involves the compound's ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances membrane permeability, allowing the compound to bind effectively to target sites, which can modulate or inhibit enzyme activity, leading to desired biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The presence of the trifluoromethyl group is crucial for enhancing antibacterial activity .

Antiviral Activity

In addition to its antibacterial properties, this compound has been studied for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell mechanisms, although further research is needed to elucidate specific pathways involved.

Antichlamydial Activity

The compound has also demonstrated antichlamydial activity. Studies have indicated that derivatives containing the trifluoromethyl substituent are selective against Chlamydia species, highlighting the importance of this functional group in enhancing biological activity .

Antitubercular Activity

Recent investigations into antitubercular properties have revealed that compounds similar to this compound exhibit moderate to potent activity against Mycobacterium tuberculosis. The unique structure allows for interaction with novel targets within the bacterium, suggesting a potential new avenue for tuberculosis treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications of the base structure affect biological efficacy. For instance, variations in the substitution pattern on the pyridine ring significantly influence antimicrobial potency and selectivity against specific pathogens. The trifluoromethyl group has been identified as a critical determinant of enhanced activity across various biological assays .

Case Studies and Research Findings

StudyFindings
Study 1 Identified significant antibacterial activity against MRSA with an IC50 value of 0.81 µM .
Study 2 Demonstrated antichlamydial effects, with derivatives retaining activity due to the trifluoromethyl group .
Study 3 Showed moderate antitubercular activity with novel mechanisms identified through chemoproteomic analysis .

Q & A

Q. What are the optimal synthetic routes for [4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves functionalizing pyridine derivatives. A common approach is the alkylation of 4-methyl-6-(trifluoromethyl)pyridine with formaldehyde and ammonia under acidic/basic conditions to form the imine intermediate, followed by reduction (e.g., using NaBH₄ or LiAlH₄) to yield the primary amine . Alternative methods include coupling reactions, such as Suzuki-Miyaura cross-coupling, where a boronic acid derivative (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) reacts with a halogenated precursor under Pd catalysis . Key parameters for yield optimization include:

  • Temperature : Maintain 60–80°C for imine formation to avoid side reactions.
  • Catalyst : Use Pd(PPh₃)₄ (5 mol%) in cross-coupling reactions.
  • Purification : Employ column chromatography or recrystallization to isolate the amine with ≥95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight via m/z peaks (e.g., [M+H]+ at 203.1) and retention time (e.g., 1.26 minutes under SMD-TFA05 conditions) .
  • HPLC (High-Performance Liquid Chromatography) : Validates purity using reverse-phase C18 columns with UV detection at 254 nm .
  • NMR (¹H/¹³C) : Identifies structural features (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C NMR; pyridine protons at δ 7.5–8.5 ppm in ¹H NMR).
  • FT-IR : Detects amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions and biological interactions?

Methodological Answer: The trifluoromethyl (-CF₃) group is electron-withdrawing, enhancing electrophilic substitution on the pyridine ring. In cross-coupling reactions (e.g., Suzuki), it stabilizes intermediates by reducing electron density at the coupling site, facilitating Pd-catalyzed bond formation . In biological systems, -CF₃ increases lipophilicity and metabolic stability, as seen in docking studies where analogs bind strongly to enzymes like leucyl-tRNA synthetase (binding energy: -9.2 kcal/mol). Computational tools (e.g., AutoDock Vina) can model these interactions by parameterizing the -CF₃ group’s van der Waals radii and electrostatic potentials .

Q. What computational approaches can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding stability in enzymes (e.g., 100-ns trajectories in GROMACS) to assess conformational changes.
  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate structural descriptors (e.g., logP, polar surface area) with antifungal activity (e.g., IC₅₀ values from microplate assays) .

Q. How can contradictory data on reaction yields or biological activity be resolved?

Methodological Answer:

  • Statistical Analysis : Apply ANOVA to compare yields across synthetic methods (e.g., alkylation vs. cross-coupling). If cross-coupling yields 70% vs. alkylation’s 50%, the difference may stem from Pd catalyst efficiency .
  • Dose-Response Assays : Re-evaluate biological activity using standardized protocols (e.g., CLSI guidelines for MIC determination). Variability may arise from assay conditions (e.g., pH, serum protein binding) .

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